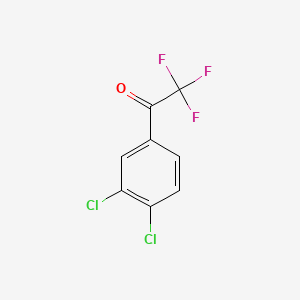

3',4'-Dichloro-2,2,2-trifluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBUNUGOMAFWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374229 | |

| Record name | 3',4'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125733-43-9 | |

| Record name | 3',4'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125733-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3',4'-Dichloro-2,2,2-trifluoroacetophenone CAS number 125733-43-9 properties

An In-depth Technical Guide to 3',4'-Dichloro-2,2,2-trifluoroacetophenone (CAS: 125733-43-9)

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is an aromatic ketone characterized by the presence of a trifluoromethyl group and two chlorine atoms on the phenyl ring.[1] These structural features, particularly the electron-withdrawing nature of the halogen substituents, significantly influence its reactivity, making it a valuable intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 125733-43-9 | [2][3][4] |

| Molecular Formula | C₈H₃Cl₂F₃O | [2][4][5][6] |

| Molecular Weight | 243.01 g/mol | [2][4][6] |

| IUPAC Name | 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone | [4][] |

| Synonyms | 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone | [5][] |

| Appearance | Solid, Low Melting Solid | [2][4][8] |

| Purity | ≥95% | [2][4][] |

| Boiling Point | 269.2 °C at 760 mmHg (Predicted) | [5][] |

| Density | 1.506 g/cm³ (Predicted) | [5][] |

| Vapor Pressure | 0.00737 mmHg at 25°C | [5] |

| InChI Key | YWBUNUGOMAFWHQ-UHFFFAOYSA-N | [2][4][] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)Cl |[4][] |

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed. Work should be conducted in a well-ventilated chemical fume hood.[9]

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description | Source(s) |

|---|---|---|---|

| GHS Classification | - | Acute toxicity, oral (Category 4)Skin corrosion/irritation (Category 2)Serious eye damage/eye irritation (Category 2A)Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | [8] |

| Hazard Statements | H302H315H319H335 | Harmful if swallowedCauses skin irritationCauses serious eye irritationMay cause respiratory irritation | [5][8] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 | For a full description, refer to the Safety Data Sheet. |[5] |

Handling and Storage:

-

Personal Protective Equipment: Wear protective gloves, chemical-resistant clothing, and safety goggles.[9]

-

Hygiene: Wash hands and exposed skin thoroughly after handling.[9]

-

Storage: Store in tightly closed containers in a cool, dry place.[9]

-

Disposal: Dispose of surplus and non-recyclable materials through a licensed waste disposal company.[8]

Experimental Protocols & Applications

This compound is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][10] It is cited as an intermediate in the development of serine/threonine kinase inhibitors.[11][12]

Representative Synthesis Protocol

While a specific protocol for this compound is not detailed in the provided search results, a common and representative method can be inferred from the synthesis of its isomer, 3',5'-dichloro-2,2,2-trifluoroacetophenone.[13][14] The protocol involves the formation of an organometallic intermediate followed by acylation.

Objective: To synthesize 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone from 1-bromo-3,4-dichlorobenzene.

Methodology:

-

Reaction Setup: A solution of 1-bromo-3,4-dichlorobenzene in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is prepared in a flame-dried, multi-neck flask under an inert atmosphere (e.g., nitrogen).

-

Formation of Organometallic Reagent: The solution is cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium or tert-butyllithium, is added dropwise to the solution.[13][14] The mixture is stirred for 1-2 hours at this temperature to ensure the formation of the lithiated intermediate.

-

Acylation: A trifluoroacetylating agent, such as trifluoroacetic anhydride, is slowly added to the reaction mixture at -78 °C.[13][14] The reaction is stirred for several hours, allowing it to slowly warm to room temperature.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.[13][14]

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic phases are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.[13][14] The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final product.[13][14]

Caption: Representative synthesis pathway for trifluoroacetophenones.

Role in Research and Development

The unique combination of chlorine and trifluoromethyl groups makes this compound a versatile precursor for creating molecules with desirable biological properties, such as enhanced metabolic stability and bioavailability.[1] Its primary application is as a foundational element for building more elaborate molecular architectures.

Caption: Workflow of the compound as a chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 3′,4′-Dichloro-2,2,2-trifluoroacetophenone | CymitQuimica [cymitquimica.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 8. aaronchem.com [aaronchem.com]

- 9. CAS#:130336-16-2 | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | Chemsrc [chemsrc.com]

- 10. chemimpex.com [chemimpex.com]

- 11. WO2012118850A1 - Serine/threonine kinase inhibitors - Google Patents [patents.google.com]

- 12. CN103635472A - ä¸æ°¨é ¸/èæ°¨é ¸æ¿é ¶æå¶å - Google Patents [patents.google.com]

- 13. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE | 130336-16-2 [chemicalbook.com]

- 14. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

physical and chemical properties of 3',4'-Dichloro-2,2,2-trifluoroacetophenone

An In-depth Technical Guide to 3',4'-Dichloro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound. This fluorinated aromatic ketone is a valuable building block in medicinal chemistry and materials science, offering a unique combination of reactive handles and property-modulating substituents.

Core Properties and Identifiers

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its use in synthetic chemistry, providing insights into its handling, reactivity, and purification.

| Property | Value | Source(s) |

| Physical State | Solid, Low Melting Solid | [1][2] |

| Molecular Weight | 243.01 g/mol | [1][2][][4] |

| Boiling Point | 269.2°C at 760 mmHg (Predicted) | [][5] |

| Density | 1.506 g/cm³ (Predicted) | [][5] |

| Purity | Typically ≥95% | [1][2][] |

| Identifier | Value | Source(s) |

| CAS Number | 125733-43-9 | [1][2][][4][5][6] |

| Molecular Formula | C₈H₃Cl₂F₃O | [1][2][][4][5] |

| IUPAC Name | 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone | [1][] |

| InChI | 1S/C8H3Cl2F3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H | [1][] |

| InChI Key | YWBUNUGOMAFWHQ-UHFFFAOYSA-N | [1][2][] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)Cl | [] |

Synthesis and Reactivity

The synthesis of substituted trifluoroacetophenones often involves the reaction of an organometallic reagent derived from a halogenated benzene with a trifluoroacetylating agent. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, a key feature of its reactivity.[7]

Representative Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 1-bromo-3,4-dichlorobenzene.

Materials:

-

1-bromo-3,4-dichlorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Anhydrous ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-3,4-dichlorobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed. The reaction is cooled to room temperature, yielding the Grignard reagent, (3,4-dichlorophenyl)magnesium bromide.

-

Trifluoroacetylation: The flask containing the Grignard reagent is cooled to 0°C in an ice bath. A solution of ethyl trifluoroacetate in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 5°C.

-

Reaction Quench: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction and Workup: The mixture is acidified with 1M HCl and transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a solid or low-melting solid.

Caption: Generalized workflow for the synthesis of the target compound.

Spectroscopic Analysis

Detailed experimental spectra for this compound are not available in the search results. However, the expected spectral characteristics can be inferred from the structure and by comparison with the parent compound, 2,2,2-trifluoroacetophenone.[9][10][11][12]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals only in the aromatic region (approx. 7.5-8.0 ppm). The three protons on the dichlorophenyl ring would appear as a complex multiplet or as distinct doublets and a doublet of doublets, reflecting their coupling patterns.

-

¹³C NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons would appear in the typical 120-140 ppm range.

-

¹⁹F NMR: A single, sharp singlet would be observed for the three equivalent fluorine atoms of the -CF₃ group.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent, typically in the range of 1700-1730 cm⁻¹. C-F stretching bands would be visible in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4). Fragmentation would likely involve the loss of the trifluoromethyl radical (•CF₃) and the carbonyl group (CO), leading to prominent fragment ions such as [M-CF₃]⁺ and the dichlorobenzoyl cation.

Applications in Research and Drug Development

Substituted trifluoroacetophenones are highly versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[13][14][15] The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[7][13]

Potential Applications:

-

Pharmaceutical Intermediate: This compound is an ideal starting material for synthesizing more complex molecules. The ketone functionality can be readily converted into other functional groups or used in condensation reactions to build heterocyclic scaffolds.[7][14]

-

Agrochemical Synthesis: Similar to its isomers, it can serve as a precursor for novel pesticides and herbicides, where the dichlorophenyl and trifluoromethyl moieties contribute to biological activity.[13][14]

-

Building Block for Privileged Scaffolds: It can be used in reactions like the enantioselective preparation of complex structures, such as benzazepinoindoles, which are important in drug discovery.[16]

Caption: Logical flow from the core compound to advanced molecules.

Safety Information

Based on data for the compound and its isomers, this compound should be handled with care in a laboratory setting.

-

Signal Word: Warning[1]

-

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3′,4′-Dichloro-2,2,2-trifluoroacetophenone | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]

- 9. Trifluoroacetophenone(434-45-7) IR2 spectrum [chemicalbook.com]

- 10. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Trifluoroacetophenone(434-45-7) 1H NMR spectrum [chemicalbook.com]

- 12. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

- 16. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE | 130336-16-2 [chemicalbook.com]

3',4'-Dichloro-2,2,2-trifluoroacetophenone molecular structure and weight

An In-depth Technical Guide to 3',4'-Dichloro-2,2,2-trifluoroacetophenone

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an aromatic ketone characterized by a dichlorinated phenyl ring attached to a trifluoroacetyl group. Its chemical structure and properties make it a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₃Cl₂F₃O | [1][2][3][] |

| Molecular Weight | 243.01 g/mol | [1][2][3][] |

| CAS Number | 125733-43-9 | [1][2][3] |

| IUPAC Name | 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone | [] |

| Physical State | Solid, Low Melting Solid | [2] |

| Purity | ≥95% | [2][] |

| Boiling Point | 269.2°C at 760 mmHg | [] |

| Density | 1.506 g/cm³ | [] |

| InChI Key | YWBUNUGOMAFWHQ-UHFFFAOYSA-N | [2][] |

| SMILES | C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)Cl | [] |

Visualization of Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of this compound.

Experimental Protocols

A plausible synthetic route would be:

-

Formation of the Grignard Reagent: 3,4-Dichlorobromobenzene would be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent (3,4-dichlorophenylmagnesium bromide).

-

Acylation: The prepared Grignard reagent would then be reacted with a trifluoroacetylating agent, like trifluoroacetic anhydride, at low temperatures (e.g., -78 °C) to introduce the trifluoroacetyl group.

-

Work-up and Purification: The reaction would be quenched with an acidic solution, followed by extraction with an organic solvent. The final product would be purified using techniques such as distillation or chromatography.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group is of particular interest as it can enhance the metabolic stability, binding affinity, and lipophilicity of a final drug candidate.

The following diagram illustrates the logical workflow of utilizing this compound as a chemical intermediate.

References

Spectroscopic Profile of 3',4'-Dichloro-2,2,2-trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3',4'-Dichloro-2,2,2-trifluoroacetophenone (CAS No. 125733-43-9). Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from structurally analogous compounds. This guide also includes generalized experimental protocols for acquiring such data and a visual workflow for spectroscopic analysis, intended to aid researchers in the characterization of this and similar chemical entities.

Chemical Structure and Properties

-

IUPAC Name: 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethan-1-one

-

Molecular Formula: C₈H₃Cl₂F₃O

-

Molecular Weight: 243.01 g/mol [1]

-

CAS Number: 125733-43-9[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of functional groups, substituent effects, and comparison with spectral data of similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |

| ~ 8.15 | d | 1H | H-2' | The proton ortho to the carbonyl group is expected to be the most deshielded due to the anisotropic effect of the C=O bond. It will appear as a doublet due to coupling with H-6'. |

| ~ 7.95 | dd | 1H | H-6' | This proton is ortho to a chlorine atom and meta to the carbonyl group. It will appear as a doublet of doublets due to coupling with H-2' and H-5'. |

| ~ 7.60 | d | 1H | H-5' | This proton is ortho to a chlorine atom and meta to another chlorine atom. It will appear as a doublet due to coupling with H-6'. |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} NMR) | Assignment | Predicted Rationale |

| ~ 180-185 | q | C=O | The carbonyl carbon will be significantly downfield and will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. |

| ~ 135-140 | s | C-Cl (C-3' or C-4') | The two carbons attached to chlorine atoms will be in this region. Their exact assignment can be complex. |

| ~ 130-135 | s | C-1' | The carbon atom to which the trifluoroacetyl group is attached. |

| ~ 125-130 | d | Aromatic CH | The chemical shifts of the aromatic CH carbons. |

| ~ 115-120 | q | CF₃ | The carbon of the trifluoromethyl group will be in this region and will show a characteristic quartet due to one-bond C-F coupling. |

Predicted ¹⁹F NMR Data

Solvent: CDCl₃ Frequency: 376 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Rationale |

| ~ -72 to -78 | s | -CF₃ | The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to appear as a singlet. The chemical shift is influenced by the electron-withdrawing carbonyl group. |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Rationale |

| ~ 1700-1730 | Strong | C=O stretch | The carbonyl stretching frequency is characteristic and strong. The electron-withdrawing trifluoromethyl group will likely shift this to a higher wavenumber compared to a simple acetophenone. |

| ~ 1550-1600 | Medium | C=C aromatic stretch | Characteristic stretching vibrations of the aromatic ring. |

| ~ 1100-1300 | Strong | C-F stretch | The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in this region. |

| ~ 800-900 | Medium-Strong | C-H out-of-plane bend | Bending vibrations of the aromatic C-H bonds. |

| ~ 700-800 | Medium-Strong | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment | Predicted Rationale |

| 242/244/246 | High | [M]⁺ | The molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio). |

| 173/175 | High | [M-CF₃]⁺ | Loss of the trifluoromethyl radical from the molecular ion, resulting in the 3,4-dichlorobenzoyl cation. This is expected to be a major fragment. |

| 145/147 | Medium | [C₆H₃Cl₂]⁺ | Further loss of CO from the [M-CF₃]⁺ fragment. |

| 69 | Medium | [CF₃]⁺ | The trifluoromethyl cation. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, often with proton decoupling. The spectral width will depend on the expected chemical shift range of the fluorine nuclei.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and other spectral processing if necessary.

-

Identify and assign the characteristic absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

-

-

Instrument Setup:

-

Choose an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Calibrate the mass analyzer using a known calibration standard.

-

Set the parameters for the ion source, mass analyzer, and detector.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For liquid samples with ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For volatile samples with EI, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the isotopic pattern to confirm the elemental composition (especially the presence of chlorine).

-

Identify and interpret the major fragment ions to elucidate the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

Synthesis of 3',4'-Dichloro-2,2,2-trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 3',4'-Dichloro-2,2,2-trifluoroacetophenone, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document details the core starting materials, reaction mechanisms, and experimental protocols, with a focus on providing actionable data for laboratory and process development.

Core Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal chemical pathways: the Grignard reaction and the Friedel-Crafts acylation. Both methods offer distinct advantages and are amenable to scale-up, depending on the availability of starting materials and specific process requirements.

Grignard Reaction Pathway

This route involves the formation of a Grignard reagent from a dihalogenated benzene derivative, followed by its reaction with a suitable trifluoroacetylating agent. A common starting material for this pathway is 1-bromo-3,4-dichlorobenzene.

Logical Workflow for Grignard Reaction:

Caption: Grignard reaction pathway for the synthesis of this compound.

Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation route involves the direct acylation of 1,2-dichlorobenzene with a trifluoroacetylating agent, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

Logical Workflow for Friedel-Crafts Acylation:

Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.

Quantitative Data Summary

While specific data for the synthesis of this compound is not extensively published, the following table summarizes representative yields and purities for the analogous synthesis of the 3',5'-dichloro isomer, which can serve as a benchmark.

| Synthetic Route | Starting Material | Trifluoroacetylating Agent | Yield (%) | Purity (%) | Reference |

| Grignard Reaction | 1-Bromo-3,5-dichlorobenzene | Trifluoroacetic Anhydride | 48 | >99 | [1] |

| Grignard Reaction | 1-Bromo-3,5-dichlorobenzene | Ethyl Trifluoroacetate | 38 | 98.5 | [2] |

| Grignard Reaction | 3,5-Dichloroaniline (via diazonium salt) | 1-Trifluoroacetyl piperidine | 70 | >99 | [3] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key synthetic routes. These are based on established procedures for analogous compounds and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis via Grignard Reaction

Materials:

-

1-Bromo-3,4-dichlorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoroacetic anhydride

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction (e.g., diethyl ether)

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the Grignard synthesis.

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-3,4-dichlorobenzene in anhydrous THF dropwise to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution at a rate to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Acylation: Cool the Grignard reagent solution to 0°C in an ice bath. Slowly add trifluoroacetic anhydride dropwise via the addition funnel, maintaining the temperature below 10°C.

-

Reaction Completion and Workup: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Protocol 2: Synthesis via Friedel-Crafts Acylation

Materials:

-

1,2-Dichlorobenzene

-

Trifluoroacetic anhydride or trifluoroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the Friedel-Crafts acylation synthesis.

Procedure:

-

Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

-

Formation of Acylium Ion: Slowly add the trifluoroacetylating agent (trifluoroacetic anhydride or trifluoroacetyl chloride) to the cooled suspension with vigorous stirring.

-

Acylation: Add 1,2-dichlorobenzene dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for several hours, monitoring the reaction progress by TLC or GC.

-

Workup and Purification: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with stirring. Separate the organic layer and wash it successively with water and a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions may require optimization to achieve the desired yield and purity.

References

An In-depth Technical Guide to the Safety and Handling of 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on available safety data sheets for 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone and related compounds. It is not a substitute for a comprehensive risk assessment and should be used in conjunction with institutional safety protocols.

Introduction

1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone, with CAS number 125733-43-9, is a halogenated ketone of interest in chemical synthesis and drug development. Due to its reactive nature and the presence of dichloro- and trifluoro- moieties, stringent safety and handling protocols are imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the known hazards, recommended handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

Based on available safety data, 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

Note: Data is based on the Safety Data Sheet provided by Aaron Chemicals for CAS No. 125733-43-9.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₈H₃Cl₂F₃O |

| Molecular Weight | 243.01 g/mol |

| Purity | ≥95% |

| Physical State | Solid |

Note: Data sourced from Fluorochem product information.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone are not publicly available in the reviewed safety data sheets. The GHS classifications are based on data submitted to regulatory bodies, but the specific methodologies of the underlying studies are not disclosed in these documents. For instance, a safety data sheet from BLDpharm explicitly states "no data available" for toxicity to fish.[3]

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE.

| Body Part | Recommended Protection |

| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone operations.[1] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. For larger quantities, chemical-resistant coveralls may be appropriate.[4] |

| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[2] |

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.

-

Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly.

Toxicity and Signaling Pathways

Currently, there is no publicly available information on the specific toxicological mechanisms or signaling pathways associated with 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone. The hazard classifications suggest that the compound is an irritant to the skin, eyes, and respiratory system, and is harmful if ingested. The irritant effects are likely due to its chemical reactivity, but the precise cellular and molecular targets have not been elucidated in the available literature.

The following diagram illustrates a generalized logical relationship for the known toxicological effects.

References

commercial availability of 3',4'-Dichloro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichloro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Its trifluoromethyl group and dichlorinated phenyl ring impart unique electronic properties that make it a potential building block for novel organic molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and safety information. It is important to note that while this compound is commercially available, detailed experimental protocols and biological applications in the public domain are scarce, particularly when compared to its isomer, 3',5'-dichloro-2,2,2-trifluoroacetophenone.

Commercial Availability

This compound is available from several chemical suppliers, catering primarily to a research and development audience. The availability from these sources indicates its utility as a starting material or intermediate in chemical synthesis.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Santa Cruz Biotechnology | - | Inquire |

| Fluorochem | ≥95% | 1g, 5g |

| CymitQuimica | ≥95% | 1g, 5g |

| BOC Sciences | 95% | Inquire |

Note: Pricing and availability are subject to change. Please consult the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 2. This information is crucial for its handling, reaction setup, and analytical characterization.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 125733-43-9 | [1] |

| Molecular Formula | C₈H₃Cl₂F₃O | [1] |

| Molecular Weight | 243.01 g/mol | [1] |

| Appearance | Solid, Low Melting Solid | [2] |

| Purity | ≥95% | [2] |

| Boiling Point | 269.2°C at 760 mmHg | |

| Density | 1.506 g/cm³ | |

| InChI Key | YWBUNUGOMAFWHQ-UHFFFAOYSA-N | [2] |

Safety and Handling

Safety is paramount when handling any chemical compound. The available safety data sheet (SDS) for this compound indicates that it is an irritant. Standard laboratory safety protocols should be strictly followed.

Table 3: Hazard and Precautionary Information

| Hazard Statement(s) | Precautionary Statement(s) |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Logical Relationship for a Plausible, though unconfirmed, Synthetic Route:

Caption: Plausible synthetic pathway for this compound.

Applications and Biological Context

Specific biological applications or involvement in signaling pathways for this compound are not documented in the available literature. By contrast, its isomer, 3',5'-dichloro-2,2,2-trifluoroacetophenone, is a known key intermediate in the synthesis of the veterinary pharmaceutical Fluralaner, an insecticide and acaricide. This highlights the potential of dichlorinated trifluoroacetophenones as valuable synthons in drug discovery and agrochemical development. The specific substitution pattern on the phenyl ring is critical for biological activity, and the lack of published data for the 3',4'-isomer may suggest it is either less active in the contexts studied or is a subject of proprietary research.

Experimental Workflow for Investigating Biological Activity:

Caption: General workflow for evaluating the biological activity of a chemical compound.

Conclusion

This compound is a commercially available chemical with potential as a building block in organic synthesis. While its physicochemical properties are documented, a significant gap exists in the public domain regarding its specific experimental protocols and biological applications. Researchers interested in this compound may need to undertake exploratory research to establish its synthetic utility and biological relevance, potentially drawing parallels from its more thoroughly studied 3',5'-dichloro isomer while being mindful that direct analogies may not hold. Further research into this compound could unveil novel applications in medicinal chemistry and materials science.

References

The Role of 3',4'-Dichloro-2,2,2-trifluoroacetophenone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichloro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone that serves as a valuable building block in medicinal chemistry. The presence of both dichloro and trifluoromethyl functionalities on the acetophenone scaffold imparts unique electronic and steric properties, making it an attractive starting material for the synthesis of novel bioactive molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis, chemical properties, and potential applications of this compound in drug discovery and development, with a focus on its use in the synthesis of chalcone derivatives with potential antimicrobial and antifungal activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 125733-43-9 |

| Molecular Formula | C₈H₃Cl₂F₃O |

| Molecular Weight | 243.01 g/mol |

| Appearance | Solid |

| Boiling Point | 269.2 °C at 760 mmHg |

| Density | 1.506 g/cm³ |

Synthesis of this compound

Adapted Experimental Protocol: Friedel-Crafts Acylation

Disclaimer: The following protocol is an adaptation and has not been experimentally validated for the synthesis of this compound. It should be performed with appropriate safety precautions and optimization may be required.

Materials:

-

1,2-Dichlorobenzene

-

Trifluoroacetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

To a stirred solution of 1,2-dichlorobenzene (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Slowly add trifluoroacetic anhydride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Characterization Data of a Related Compound (1-(3,4-dichloro-5-nitro-phenyl)-2,2,2-trifluoro-ethanone)):

-

¹H NMR (CDCl₃): δ ppm 8.41 (d, J=5.8 Hz), 8.21 (d, J=8.6 Hz), 7.82 (d, J=8.5 Hz)

-

¹³C NMR (101 MHz, CDCl₃): δ ppm 177.9 (q, 2JC-F = 36.6 Hz), 177.2 (q, 2JC-F = 37.3 Hz), 150.1, 148.4, 137.3, 134.6, 133.8 (d, J=2.20 Hz), 133.5 (q, J=2.20 Hz), 133.3, 133.1, 129.1, 129.0, 126.9 (d, J=2.2 Hz), 124.0 (m), 116.1 (q, 1JC-F = 290.5 Hz), 115.9 (q, 1JC-F = 290.5 Hz).

-

¹⁹F NMR (376 MHz, CDCl₃): δ ppm -71.85, -71.92.

Applications in Medicinal Chemistry: Synthesis of Chalcone Derivatives

This compound is a valuable precursor for the synthesis of chalcones, a class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The general method for synthesizing chalcones is the Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde in the presence of a base.[1][4]

General Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, etc.)

-

Ethanol

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH), aqueous solution

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide or sodium hydroxide with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

Biological Activity of Related Chalcone Derivatives

While specific biological data for chalcones derived directly from this compound is limited, studies on structurally related halogenated and trifluoromethylated chalcones have demonstrated significant antimicrobial and antifungal activities.[5][6] The presence of electron-withdrawing groups like chlorine and trifluoromethyl on the chalcone scaffold is often associated with enhanced biological activity.[7]

Quantitative Data: Antimicrobial and Antifungal Activity of Related Chalcones

The following table summarizes the minimum inhibitory concentration (MIC) values for some trifluoromethyl and trifluoromethoxy substituted chalcones against various bacterial and fungal strains, as reported in the literature.[5][6] This data provides an indication of the potential activity of chalcones that could be synthesized from this compound.

| Compound Type | Test Organism | MIC (µg/mL) |

| Trifluoromethyl Chalcone (A3) | Staphylococcus aureus | 6.25 |

| Bacillus subtilis | 12.5 | |

| Escherichia coli | 12.5 | |

| Candida albicans | 6.25 | |

| Aspergillus niger | 12.5 | |

| Trifluoromethoxy Chalcone (B3) | Staphylococcus aureus | 3.12 |

| Bacillus subtilis | 6.25 | |

| Escherichia coli | 6.25 | |

| Candida albicans | 3.12 | |

| Aspergillus niger | 6.25 |

Note: Compounds A3 and B3 in the cited study refer to specific chalcone derivatives with an indole ring substituent.[5][6]

Logical Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and screening of novel chalcone derivatives, and a conceptual diagram of a potential antimicrobial screening cascade.

Caption: Workflow for the synthesis and biological screening of novel chalcone derivatives.

Caption: A conceptual cascade for the screening and identification of lead antimicrobial compounds.

Conclusion

This compound represents a highly versatile and valuable building block for medicinal chemists. Its unique substitution pattern provides a scaffold for the generation of diverse libraries of compounds with the potential for a wide range of biological activities. The synthesis of chalcone derivatives from this precursor offers a promising avenue for the discovery of novel antimicrobial and antifungal agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery. The provided experimental protocols and workflows serve as a guide for researchers to embark on such investigations.

References

- 1. rltsc.edu.in [rltsc.edu.in]

- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Review of the Synthesis of 3',4'-Dichloro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichloro-2,2,2-trifluoroacetophenone is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl ketone moiety and dichlorinated phenyl ring impart unique properties to target molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. The strategic synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This technical guide provides a comprehensive review of the available synthetic methodologies for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of 1,2-dichlorobenzene with a suitable trifluoroacetylating agent in the presence of a Lewis acid catalyst.

-

Organometallic Routes: These methods typically involve the reaction of a 3,4-dichlorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) with a trifluoroacetyl electrophile.

A less direct, multi-step synthesis involving nitration and chlorination of a precursor molecule has also been reported.

Detailed Experimental Protocols and Data

Friedel-Crafts Acylation of 1,2-Dichlorobenzene

The direct trifluoroacetylation of 1,2-dichlorobenzene is a primary and straightforward approach to synthesize this compound. This reaction is typically carried out using trifluoroacetic anhydride as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as the catalyst.

Reaction Scheme:

Caption: Friedel-Crafts acylation of 1,2-dichlorobenzene.

Experimental Protocol:

-

Materials: 1,2-Dichlorobenzene, Trifluoroacetic anhydride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Water, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of 1,2-dichlorobenzene in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise.

-

Slowly add trifluoroacetic anhydride to the mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by distillation or column chromatography.

-

Quantitative Data Summary:

| Parameter | Value |

| Yield | Typically moderate to good, depending on reaction conditions. |

| Purity | High purity can be achieved after purification. |

| Reaction Temperature | 0 °C to room temperature. |

| Reaction Time | Several hours. |

Multi-step Synthesis via Nitration and Chlorination

A multi-step synthesis has been reported in the patent literature, starting from 1-(4-chlorophenyl)-2,2,2-trifluoroethanone.[1][2][3] This route involves the nitration of the aromatic ring followed by chlorination to introduce the second chlorine atom.

Workflow Diagram:

Caption: Multi-step synthesis of a nitrated precursor.

Experimental Protocol for the Synthesis of 1-(3,4-dichloro-5-nitrophenyl)-2,2,2-trifluoroethanone: [1][2][3]

-

Step 1: Nitration of 1-(4-chlorophenyl)-2,2,2-trifluoroethanone

-

Materials: 1-(4-chlorophenyl)-2,2,2-trifluoroethanone, Fuming sulfuric acid (20-30% SO₃), Fuming nitric acid.

-

Procedure:

-

In a round-bottom flask, cool fuming sulfuric acid to 5 °C.

-

Add 1-(4-chlorophenyl)-2,2,2-trifluoroethanone in one portion.

-

Add fuming nitric acid over 5 minutes, allowing the temperature to rise to 60 °C.

-

Stir the reaction mixture at ambient temperature for 40 minutes.

-

Quench the reaction by adding water while cooling in an ice bath.

-

Extract the product with dichloromethane.

-

Remove the solvent under vacuum to obtain 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone.

-

-

-

Step 2: Chlorination of 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone

-

Materials: 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone, Fuming sulfuric acid (20-30% SO₃), Trichloroisocyanuric acid.

-

Procedure:

-

Charge a flask with 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone and fuming sulfuric acid.

-

Heat the mixture to 105 °C in an oil bath.

-

Add trichloroisocyanuric acid in portions and stir for several hours.

-

Cool the reaction mixture and quench with water.

-

Extract the product with dichloromethane.

-

Remove the solvent under vacuum to yield 1-(3,4-dichloro-5-nitrophenyl)-2,2,2-trifluoroethanone.

-

-

Quantitative Data Summary for the Synthesis of 1-(3,4-dichloro-5-nitrophenyl)-2,2,2-trifluoroethanone: [2]

| Parameter | Value |

| Purity of Intermediate | 97% |

| Purity of Final Product | 88.5% |

| Reaction Temperature (Nitration) | 5 °C to 60 °C |

| Reaction Temperature (Chlorination) | 105 °C |

Conclusion

The synthesis of this compound is a critical process for the production of advanced pharmaceutical and agrochemical compounds. While the direct Friedel-Crafts acylation of 1,2-dichlorobenzene represents the most atom-economical approach, the multi-step synthesis involving nitration and chlorination provides an alternative route, albeit with the use of more hazardous reagents. The choice of synthetic route will depend on factors such as the availability of starting materials, scale of production, and safety considerations. The detailed protocols and data presented in this guide offer a valuable resource for researchers and process chemists working on the synthesis of this important intermediate. Further research into more sustainable and efficient catalytic systems for the direct trifluoroacetylation of 1,2-dichlorobenzene is a promising area for future development.

References

Methodological & Application

Application Notes: Synthesis of Dichlorotrifluoroacetophenone via Friedel-Crafts Acylation

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method in organic chemistry for attaching an acyl group to an aromatic ring, proceeding via electrophilic aromatic substitution. This reaction is instrumental in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This protocol details the synthesis of a dichlorotrifluoroacetophenone isomer, specifically 2,5-dichloro-α,α,α-trifluoroacetophenone, by the acylation of p-dichlorobenzene with trifluoroacetic anhydride using anhydrous aluminum chloride as a Lewis acid catalyst. The trifluoromethyl group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The reaction involves the generation of a highly electrophilic acylium ion from trifluoroacetic anhydride and aluminum chloride.[2][3] This electrophile then attacks the electron-rich π-system of the p-dichlorobenzene ring.[4] Despite the two chlorine atoms being deactivating substituents, they direct the incoming acyl group to the ortho position, yielding the desired 2,5-disubstituted product.[1] Careful control of reaction conditions is necessary to achieve a high yield and purity.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of 2,5-dichloro-α,α,α-trifluoroacetophenone.

Materials and Reagents:

-

p-Dichlorobenzene

-

Trifluoroacetic Anhydride (TFAA)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel. The entire apparatus must be oven-dried and assembled while hot to ensure anhydrous conditions, as aluminum chloride reacts violently with water.[5][6]

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 to 1.5 equivalents). Add anhydrous dichloromethane as the solvent.

-

Substrate Addition: Dissolve p-dichlorobenzene (1.0 equivalent) in a separate portion of anhydrous dichloromethane and add it to the dropping funnel.

-

Catalyst Complex Formation: Cool the AlCl₃/DCM suspension in an ice bath to 0-5 °C. Slowly add the p-dichlorobenzene solution from the dropping funnel to the flask with vigorous stirring.

-

Acylating Agent Addition: Dissolve trifluoroacetic anhydride (1.1 to 1.3 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture while maintaining the temperature between 0-10 °C. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) or until the reaction is deemed complete by monitoring (e.g., via Thin Layer Chromatography or Gas Chromatography).

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will generate HCl gas; it must be performed in a well-ventilated fume hood.[7]

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with:

-

Dilute HCl

-

Water

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid)

-

Brine

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude dichlorotrifluoroacetophenone can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford the final product as a solid or oil.[8]

Data Presentation

The following table summarizes typical quantitative data for this synthesis. Values are representative and may vary based on reaction scale and specific conditions.

| Parameter | Value | Unit | Notes |

| p-Dichlorobenzene | 14.7 | g | 0.10 mol (1.0 eq) |

| Trifluoroacetic Anhydride | 25.2 | g | 0.12 mol (1.2 eq) |

| Anhydrous Aluminum Chloride | 19.9 | g | 0.15 mol (1.5 eq) |

| Anhydrous Dichloromethane | 200 | mL | Solvent |

| Reaction Time | 3 | hours | At room temperature |

| Product Yield (Crude) | ~22 | g | Varies |

| Product Yield (Purified) | 19.6 - 21.4 | g | 75-82% |

| Molecular Weight | 259.03 | g/mol | C₈H₃Cl₂F₃O |

| Appearance | White to off-white solid | - | After purification |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All steps must be performed in a well-ventilated chemical fume hood.

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[5][6][7] It causes severe skin and eye burns.[9] Handle in a dry environment and avoid inhalation of dust.[5]

-

Trifluoroacetic Anhydride (TFAA): Corrosive and lachrymatory. Causes severe burns upon contact. Handle with extreme care.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Quenching: The reaction quenching procedure is highly exothermic and releases HCl gas. Add the reaction mixture to the ice/acid slurry slowly and with caution.

Visualizations

Reaction Workflow

The following diagram illustrates the sequential steps of the synthesis protocol.

Caption: Experimental workflow for the synthesis of dichlorotrifluoroacetophenone.

Reaction Mechanism

This diagram outlines the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation.

Caption: Mechanism of Friedel-Crafts acylation.

References

- 1. benchchem.com [benchchem.com]

- 2. EAS:Friedel-Crafts Acylation Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. byjus.com [byjus.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 6. ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS) [chemicalsafety.ilo.org]

- 7. response.epa.gov [response.epa.gov]

- 8. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 9. download.basf.com [download.basf.com]

Application Notes and Protocols for the Synthesis of Fluralaner Using 3',4'-Dichloro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluralaner is a potent, broad-spectrum ectoparasiticide belonging to the isoxazoline class of compounds. It is a systemic insecticide and acaricide used in veterinary medicine to control fleas, ticks, and mites.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of fluralaner, with a specific focus on the utilization of 3',5'-dichloro-2,2,2-trifluoroacetophenone as a key intermediate.[4][5] The synthesis involves the formation of a crucial isoxazoline intermediate, followed by an amidation reaction to yield the final fluralaner molecule.[4] This guide also outlines the mode of action of fluralaner and presents relevant data in a structured format to aid researchers in their synthetic endeavors.

Introduction

Fluralaner's efficacy stems from its ability to act as an antagonist at ligand-gated chloride channels, specifically GABA-gated and L-glutamate-gated chloride channels, in the nervous system of arthropods.[1][2][6][7] This action leads to uncontrolled nervous system activity, paralysis, and ultimately the death of the ectoparasites.[3] The synthesis of fluralaner can be achieved through various routes, with a common pathway involving the condensation of a substituted acetophenone with a trifluoroacetylated aromatic compound to form the core isoxazoline structure. This document will focus on a synthetic route that employs 3',5'-dichloro-2,2,2-trifluoroacetophenone. While the user specified 3',4'-dichloro-2,2,2-trifluoroacetophenone, the available literature predominantly points to the use of the 3',5'-dichloro isomer in the synthesis of fluralaner.

Synthesis Pathway Overview

The synthesis of fluralaner from 3',5'-dichloro-2,2,2-trifluoroacetophenone can be broadly divided into two key stages:

-

Stage 1: Synthesis of the Isoxazoline Intermediate. This stage involves the condensation of 4-acetyl-2-methylbenzoic acid with 3',5'-dichloro-2,2,2-trifluoroacetophenone, followed by cyclization to form the isoxazoline ring.[4]

-

Stage 2: Amidation to form Fluralaner. The carboxylic acid group of the isoxazoline intermediate is then coupled with 2-amino-N-(2,2,2-trifluoroethyl)acetamide to form the final amide bond, yielding fluralaner.[4]

Caption: Overall workflow for the synthesis of fluralaner.

Experimental Protocols

Stage 1: Synthesis of 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid (Isoxazoline Intermediate)

This protocol is based on the general principles of isoxazoline synthesis described in the literature.[4]

Materials:

-

4-acetyl-2-methylbenzoic acid

-

3',5'-dichloro-2,2,2-trifluoroacetophenone

-

Triethylamine

-

Suitable solvent (e.g., Toluene, Dichloromethane)

-

Dehydrating agent (e.g., Molecular sieves, Dean-Stark trap)

-

Hydroxylamine hydrochloride or equivalent cyclizing agent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetyl-2-methylbenzoic acid (1.0 eq) and 3',5'-dichloro-2,2,2-trifluoroacetophenone (1.0 - 1.2 eq) in a suitable solvent.

-

Add triethylamine (2.0 - 3.0 eq) to the mixture.

-

If using a dehydrating agent like molecular sieves, add them to the flask. If using a Dean-Stark trap, fill the side arm with the solvent.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the condensation is complete, cool the reaction mixture to room temperature.

-

Add the cyclizing agent (e.g., hydroxylamine hydrochloride) and continue stirring at room temperature or with gentle heating as required.

-

Upon completion of the cyclization, quench the reaction with an appropriate aqueous solution (e.g., dilute HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure isoxazoline intermediate.

Stage 2: Synthesis of Fluralaner (Amidation)

This protocol outlines the coupling of the isoxazoline intermediate with an amine to form the final product.

Materials:

-

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid (Isoxazoline Intermediate)

-

2-amino-N-(2,2,2-trifluoroethyl)acetamide or its hydrochloride salt

-

Coupling agent (e.g., EDC HCl, DCC)

-

Base (e.g., DMAP, Diisopropylethylamine)

-

Solvent (e.g., Dichloromethane, Dimethylformamide)

Procedure:

-

Dissolve the isoxazoline intermediate (1.0 eq) in the chosen solvent in a reaction flask.

-

Add the coupling agent (1.0 - 1.5 eq) and stir for 15-30 minutes at room temperature.

-

Add 2-amino-N-(2,2,2-trifluoroethyl)acetamide or its hydrochloride salt (1.0 - 1.2 eq) and the base (1.0 - 2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or HPLC.

-

Once the reaction is complete, dilute the mixture with the solvent and wash with an aqueous solution (e.g., saturated sodium bicarbonate, dilute HCl).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-